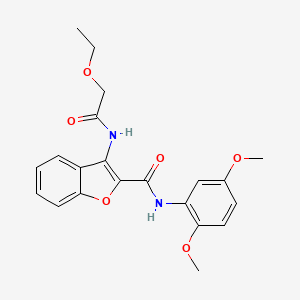![molecular formula C10H15N3O B2456961 2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol CAS No. 2198985-46-3](/img/structure/B2456961.png)
2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol is a chemical compound that has shown great potential in scientific research applications. It is a cyclobutane derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Innovative Synthetic Methods: Studies have demonstrated the synthesis of 4-aminopyrimidine derivatives through TfOH-mediated [2 + 2 + 2] cycloadditions, showcasing the ability to generate functionally diverse pyrimidine cores suitable for further modification (Ping-Fan Chen et al., 2016). Similarly, gold-catalyzed intermolecular [2+2+2] cycloadditions have been employed to construct 4-aminopyrimidine cores, indicating the versatility of these approaches in synthesizing complex molecules (S. N. Karad et al., 2014).
Biological Activities and Applications
Pharmacological Potential
Research into pyrimidine derivatives has revealed their anti-inflammatory and analgesic activities. Specific derivatives have shown significant effects in preclinical models, suggesting their potential as therapeutic agents (Z. M. Nofal et al., 2011). Another study focused on aminopyrimidine series as 5-HT1A partial agonists, highlighting the pharmacological interest in modifying pyrimidine structures for targeted receptor activity (A. Dounay et al., 2009).
Antimicrobial and Antiviral Activities
Compounds incorporating pyrimidine structures have been evaluated for their antimicrobial properties, with some demonstrating activity against various microorganisms (A. Cukurovalı et al., 2002). Additionally, new 2-aminopyrimidine derivatives have shown promise in treating diseases caused by Trypanosoma brucei rhodesiense and Plasmodium falciparum, pointing to their utility in addressing parasitic infections (Michael Hoffelner et al., 2020).
Advanced Material and Chemical Research
- Chemical Synthesis and Modification: Research on cyclobutane and pyrimidine derivatives has led to the development of novel synthetic routes and compounds with potential applications in material science and as intermediates in organic synthesis. For example, studies on the synthesis of novel 2-S-, 4-, 5-substituted, and bicyclic derivatives of 6-methylpyrimidine-4-ol have shown the versatility of these compounds in producing materials with unique properties (A. Yengoyan et al., 2020).
Wirkmechanismus
Target of Action
Similar 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities . This suggests that the compound may target organisms causing diseases like sleeping sickness and malaria .
Mode of Action
Related aminopyrimidines have been identified as potent inhibitors of spleen tyrosine kinase , which could suggest a similar mode of action for this compound.
Biochemical Pathways
Given its potential antitrypanosomal and antiplasmodial activities , it can be inferred that the compound may interfere with the life cycle of the targeted organisms, disrupting their growth and proliferation.
Result of Action
Based on the potential antitrypanosomal and antiplasmodial activities , it can be inferred that the compound may lead to the death of the targeted organisms, thereby alleviating the symptoms of the diseases they cause.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of the compound .
Eigenschaften
IUPAC Name |
2-[methyl-(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-5-6-11-10(12-7)13(2)8-3-4-9(8)14/h5-6,8-9,14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATAHGPIHANLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N(C)C2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

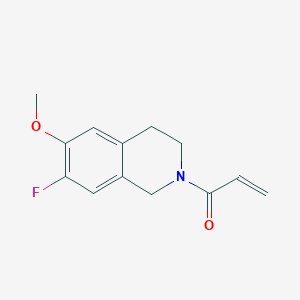
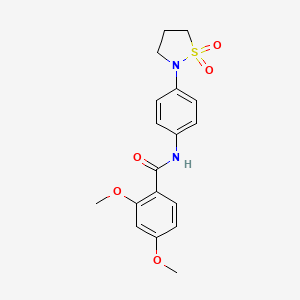
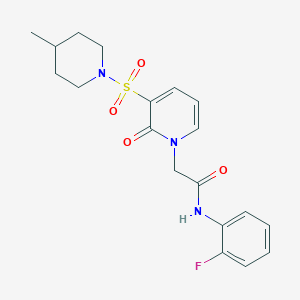
![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2456885.png)
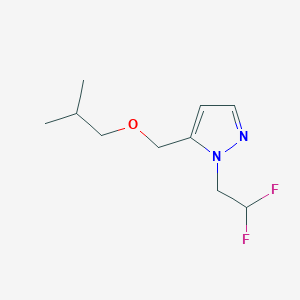
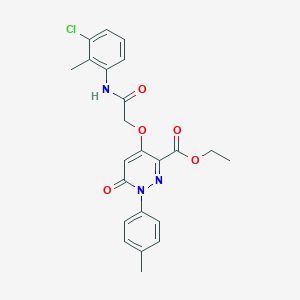
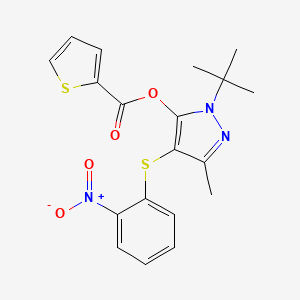
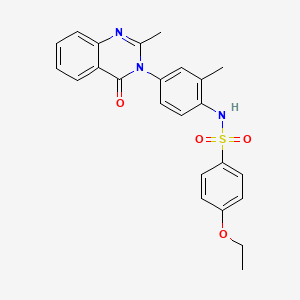
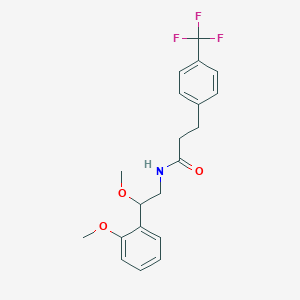
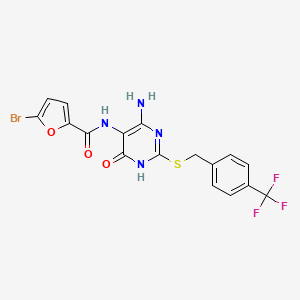
![3-Bromo-6-chloropyrazolo[1,5-a]pyridine](/img/structure/B2456895.png)

